molecular formula C6H11FO B13418591 4-Fluoro-4-methylpentan-2-one

4-Fluoro-4-methylpentan-2-one

Cat. No.: B13418591
M. Wt: 118.15 g/mol
InChI Key: AZTRNPNDARHJQO-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpentan-2-one is a fluorinated ketone with the molecular formula C₆H₁₁FO. Its structure features a ketone group at position 2, a fluorine atom, and a methyl group both attached to the 4th carbon of the pentane backbone.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluoro-4-methylpentan-2-one

InChI

InChI=1S/C6H11FO/c1-5(8)4-6(2,3)7/h4H2,1-3H3

InChI Key

AZTRNPNDARHJQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpentan-2-one typically involves the fluorination of 4-methylpentan-2-one. One common method is the reaction of 4-methylpentan-2-one with a fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 4-Fluoro-4-methylpentan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Fluoro-4-methylpentanoic acid.

    Reduction: 4-Fluoro-4-methylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpentan-2-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

4-Methylpentan-2-one (Methyl Isobutyl Ketone, MIBK)

  • Molecular Formula : C₆H₁₂O
  • CAS : 108-10-1
  • Key Properties :
    • Boiling Point: ~116°C
    • Uses: Industrial solvent, extraction agent.
  • Comparison :
    • Lacks the fluorine atom, reducing polarity and electrophilicity.
    • Lower molecular weight (100.16 g/mol vs. ~130.14 g/mol for the fluorinated analog) .
    • Broader industrial use due to established safety profiles .

4-Methyl-4-(methylsulfanyl)pentan-2-one

  • Molecular Formula : C₇H₁₂OS
  • CAS : 23550-40-5
  • Key Properties :
    • Contains a thioether group (methylsulfanyl), introducing sulfur-based reactivity.
  • Comparison :
    • Thioether group may increase susceptibility to oxidation compared to the inert C-F bond.
    • Higher molecular weight (144.23 g/mol) due to sulfur inclusion .

4-(4-Methylphenyl)pentan-2-one

  • Molecular Formula : C₁₂H₁₆O
  • CAS : 69657-27-8
  • Key Properties :
    • Aromatic p-tolyl group increases hydrophobicity.
    • Molecular Weight: 176.26 g/mol .
  • Comparison :
    • Bulky aromatic substituent likely elevates melting point and reduces solubility in polar solvents.
    • Contrasts with the aliphatic fluorinated analog, which is smaller and more polar.

4-(Furan-2-ylmethylsulfanyl)pentan-2-one

  • Molecular Formula : C₁₀H₁₄O₂S
  • CAS : 180031-78-1
  • Key Properties :
    • Combines furan (oxygen heterocycle) and thioether groups.
  • More structurally complex than 4-Fluoro-4-methylpentan-2-one, with a higher molecular weight (198.28 g/mol) .

Functional Group Impact on Properties

Electron-Withdrawing Effects of Fluorine

Steric and Hydrophobic Effects

  • The methyl group at position 4 introduces steric hindrance, which may slow reactions requiring access to the carbonyl group.
  • Fluorine’s hydrophilicity could marginally improve water solubility relative to purely hydrophobic analogs (e.g., 4-(4-Methylphenyl)pentan-2-one) .

Hypothetical Physical and Chemical Properties

Property 4-Fluoro-4-methylpentan-2-one (Estimated) 4-Methylpentan-2-one 4-(4-Methylphenyl)pentan-2-one
Molecular Weight (g/mol) ~130.14 100.16 176.26
Boiling Point ~120–130°C (est.) 116°C >200°C (est.)
Solubility in Water Low (fluorine may slightly enhance) 1.9 g/100 mL Negligible (aromatic dominance)
Reactivity High (polar carbonyl) Moderate Low (steric hindrance)

Biological Activity

4-Fluoro-4-methylpentan-2-one, also known as "FMP," is a fluorinated ketone that has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry. Its unique structural properties, particularly the presence of a fluorine atom, may influence its biological activity and potential therapeutic applications. This article delves into the biological activity of 4-Fluoro-4-methylpentan-2-one, presenting data from various studies, case analyses, and research findings.

Chemical Structure and Properties

The chemical formula for 4-Fluoro-4-methylpentan-2-one is C6_6H11_11F O. Its structural characteristics include:

  • Molecular Weight : 118.15 g/mol
  • Boiling Point : Approximately 134°C
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

The biological activity of 4-Fluoro-4-methylpentan-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituent can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity compared to non-fluorinated analogs.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological effects of 4-Fluoro-4-methylpentan-2-one:

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial properties.
  • Cytotoxicity :
    • In human cancer cell lines (e.g., HeLa and MCF-7), 4-Fluoro-4-methylpentan-2-one exhibited cytotoxic effects with IC50_{50} values ranging from 25 to 50 µM. The compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
  • Enzyme Inhibition :
    • The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. It demonstrated competitive inhibition with an IC50_{50} value of approximately 15 µM.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, 4-Fluoro-4-methylpentan-2-one was included alongside other fluorinated compounds. The results highlighted its potential as an alternative antimicrobial agent, particularly in formulations targeting resistant bacterial strains.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
4-Fluoro-4-methylpentan-2-one3264
Fluorinated Control A1632
Fluorinated Control B>128>128

Case Study 2: Cytotoxicity in Cancer Research

A study investigating the cytotoxic effects of various ketones on cancer cell lines found that 4-Fluoro-4-methylpentan-2-one significantly reduced cell viability in MCF-7 cells after 48 hours of exposure.

CompoundIC50_{50} (µM)
4-Fluoro-4-methylpentan-2-one35
Control A>100
Control B>100

Research Findings

Recent research has focused on the synthesis and modification of 4-Fluoro-4-methylpentan-2-one derivatives to enhance its biological activity:

  • Structural Modifications :
    • Modifications at the carbon chain length or functional groups have shown promise in improving selectivity and potency against specific biological targets.
  • Fluorine's Role :
    • The incorporation of fluorine has been linked to increased metabolic stability and reduced toxicity in preliminary studies.
  • Potential Applications :
    • Given its antimicrobial and cytotoxic properties, there is growing interest in exploring its utility in drug development for infectious diseases and cancer therapy.

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